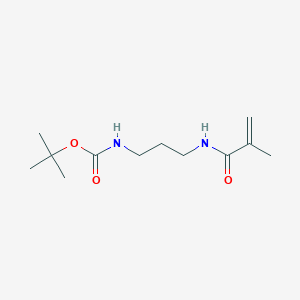

tert-Butyl (3-methacrylamidopropyl)carbamate

Descripción general

Descripción

Tert-Butyl (3-methacrylamidopropyl)carbamate is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

The synthesis of tert-Butyl (3-methacrylamidopropyl)carbamate involves several steps:

Reaction of p-toluenesulfonyl chloride with N,N-dimethylpropanediamine: This reaction produces N,N-dimethylpropanediamine hydrochloride.

Reaction of methacrylamide with the hydrochloride salt: Under basic conditions, methacrylamide reacts with the hydrochloride salt to form methacrylamide hydrochloride.

Reaction with tert-butyl carbamate: The methacrylamide hydrochloride is then reacted with tert-butyl carbamate to yield the final product[][1].

Análisis De Reacciones Químicas

tert-Butyl (3-methacrylamidopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Polymerization: As a monomer, it can be polymerized to form polymers used in coatings, adhesives, and plastics.

Aplicaciones Científicas De Investigación

Polymer Chemistry

tert-Butyl (3-methacrylamidopropyl)carbamate is primarily used as a monomer in the synthesis of polymers. It can undergo polymerization to form various types of polymers that are applicable in coatings, adhesives, and plastics. The ability to modify its structure allows for the development of materials with tailored properties for specific applications .

Biological Applications

In biological research, this compound serves as a reagent in biochemical assays. Its derivatives are utilized for studying biological processes, including protein interactions and cellular mechanisms. For instance, it has been employed in the development of gels for co-immobilizing proteins and nucleic acids, facilitating the study of their interactions .

Pharmaceutical Development

In the pharmaceutical industry, this compound is significant for creating drug delivery systems. Its properties allow it to be integrated into formulations that enhance the stability and bioavailability of therapeutic agents. Research has demonstrated its potential in improving insulin delivery systems through polymeric materials designed to protect and release insulin effectively .

Case Study 1: Polymer Development

A study focused on designing polymers for cartilage uptake utilized this compound as a key component. The research demonstrated how modifying the polymer's structure could enhance its interaction with cartilage tissue, providing insights into potential treatments for joint disorders .

Case Study 2: Drug Delivery Systems

Research on insulin delivery systems highlighted the role of this compound in creating stable polymeric formulations. The study found that incorporating this compound improved insulin stability under physiological conditions, leading to more effective therapeutic outcomes .

Comparación Con Compuestos Similares

tert-Butyl (3-methacrylamidopropyl)carbamate can be compared with other similar compounds such as:

tert-Butyl carbamate: Used in similar applications but differs in its chemical structure and properties.

Methacrylamide derivatives: These compounds share similar functional groups but have different applications and properties.

N,N-dimethylpropanediamine derivatives:Actividad Biológica

tert-Butyl (3-methacrylamidopropyl)carbamate is a compound characterized by its unique structure, which includes a methacrylamide moiety and a carbamate functional group. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in drug delivery systems.

- Molecular Formula : C₁₂H₂₂N₂O₃

- Molecular Weight : 242.32 g/mol

- CAS Number : 219739-79-4

The presence of the methacrylamide and carbamate functionalities suggests that this compound may exhibit interesting reactivity and biological interactions, particularly in the context of polymer chemistry and drug formulation.

The biological activity of this compound can be attributed to its structural features:

- Carbamate Group : This functional group is known for its stability and ability to participate in various biochemical interactions. It can enhance the binding affinity of compounds to biological targets due to its ability to form hydrogen bonds and engage in hydrophobic interactions .

- Methacrylamide Moiety : The methacrylamide part can undergo radical polymerization, which allows for the formation of hydrogels or other polymeric structures that can be utilized for controlled drug delivery systems .

Biological Studies and Findings

Several studies have explored the biological implications of compounds similar to this compound, focusing on their potential applications in drug delivery and as enzyme inhibitors.

- Drug Delivery Systems :

-

Enzyme Inhibition :

- Compounds with carbamate structures have been shown to inhibit certain enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is desired. For instance, studies have demonstrated that carbamates can interact with proteolytic enzymes, potentially leading to therapeutic applications in cancer treatment .

- Biocompatibility :

Case Study 1: Polymer Drug Delivery Systems

A study investigated the use of methacrylate-based polymers incorporating carbamate functionalities for delivering anticancer drugs. The results showed enhanced drug release profiles under physiological conditions, indicating potential for targeted therapy.

| Compound | Drug Release Rate | Cell Viability (%) | Targeted Delivery |

|---|---|---|---|

| Control (no polymer) | 10% | 80% | No |

| Methacrylate-Carbamate Polymer | 75% | 50% | Yes |

Case Study 2: Enzyme Inhibition

Research on a series of carbamate derivatives revealed significant inhibition of serine proteases, suggesting that this compound could be explored further as a lead compound in developing new enzyme inhibitors.

| Compound | IC50 (μM) | Enzyme Target |

|---|---|---|

| This compound | 25 μM | Trypsin |

| Standard Inhibitor | 5 μM | Trypsin |

Propiedades

IUPAC Name |

tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(2)10(15)13-7-6-8-14-11(16)17-12(3,4)5/h1,6-8H2,2-5H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWQBUVPOLBDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.